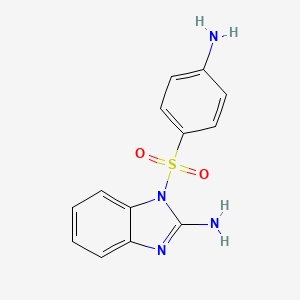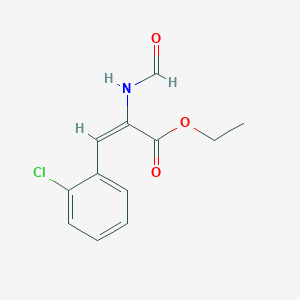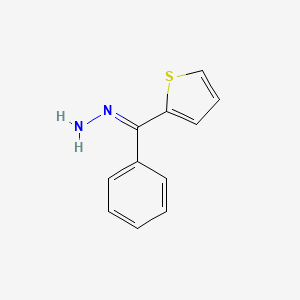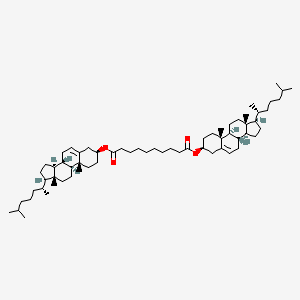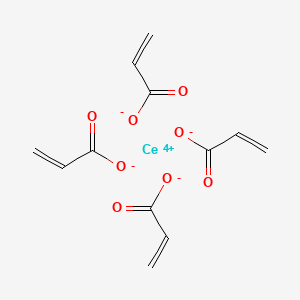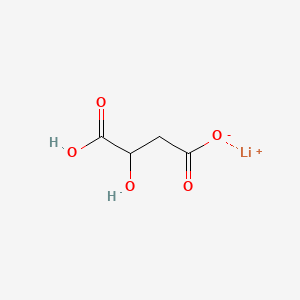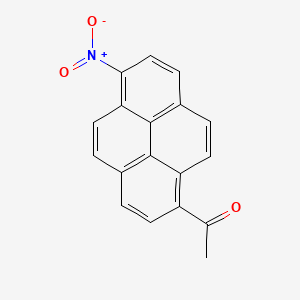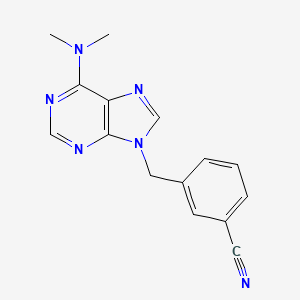
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound that features a benzonitrile group attached to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile . For the specific compound , additional steps involving the introduction of the purine moiety and the dimethylamino group are required. These steps typically involve nucleophilic substitution reactions and may require specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient for large-scale production and is commonly used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Benzamide or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Nitrobenzonitrile or halogenated benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes at the molecular level. This can lead to inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler structure without the purine and dimethylamino groups.
3-Amino-4-(2-(dimethylamino)methyl)phenylthio-benzonitrile: Similar in structure but with different functional groups.
Uniqueness
Benzonitrile, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is unique due to its combination of a benzonitrile group with a purine derivative, which imparts specific chemical and biological properties not found in simpler benzonitrile compounds. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
112089-20-0 |
|---|---|
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
3-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile |
InChI |
InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-4-11(6-12)7-16/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
MFLLVVOSNHPNDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



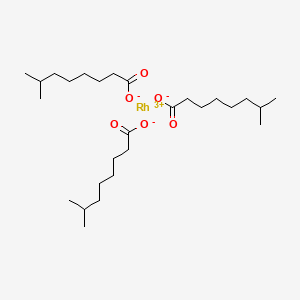
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
